molecular formula C11H11Br B15296399 1-Bromo-4-(3-methylidenecyclobutyl)benzene

1-Bromo-4-(3-methylidenecyclobutyl)benzene

Cat. No.: B15296399
M. Wt: 223.11 g/mol
InChI Key: UMUQZYFYEYYHQR-UHFFFAOYSA-N
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Description

1-Bromo-4-(3-methylidenecyclobutyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a 3-methylidenecyclobutyl group. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the strained ring system of cyclobutane.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(3-methylidenecyclobutyl)benzene can be synthesized through various methods. One common approach involves the bromination of 4-(3-methylidenecyclobutyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction typically occurs under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(3-methylidenecyclobutyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of 4-(3-methylidenecyclobutyl)benzene.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide may yield 4-(3-methylidenecyclobutyl)phenol, while oxidation with potassium permanganate could produce 4-(3-methylidenecyclobutyl)benzoic acid.

Scientific Research Applications

1-Bromo-4-(3-methylidenecyclobutyl)benzene has several applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies investigating the effects of strained ring systems on biological activity, providing insights into the design of bioactive compounds.

    Medicine: Research into its potential therapeutic applications includes exploring its role as an intermediate in the synthesis of drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials, where its unique structure imparts desirable properties such as increased stability and reactivity.

Mechanism of Action

The mechanism by which 1-Bromo-4-(3-methylidenecyclobutyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the strained cyclobutyl ring contribute to its reactivity, enabling it to participate in various chemical transformations. These interactions often involve the formation of covalent bonds with nucleophilic sites on target molecules, leading to changes in their activity and function.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(3-methylidenecyclobutyl)benzene stands out due to the presence of the 3-methylidenecyclobutyl group, which introduces significant ring strain and alters the compound’s reactivity

Properties

Molecular Formula

C11H11Br

Molecular Weight

223.11 g/mol

IUPAC Name

1-bromo-4-(3-methylidenecyclobutyl)benzene

InChI

InChI=1S/C11H11Br/c1-8-6-10(7-8)9-2-4-11(12)5-3-9/h2-5,10H,1,6-7H2

InChI Key

UMUQZYFYEYYHQR-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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